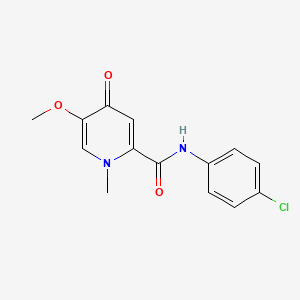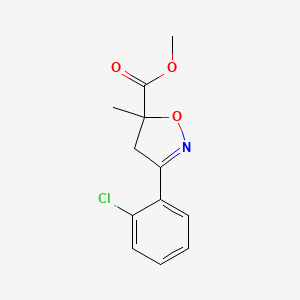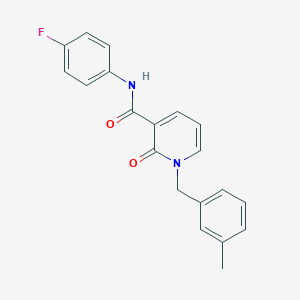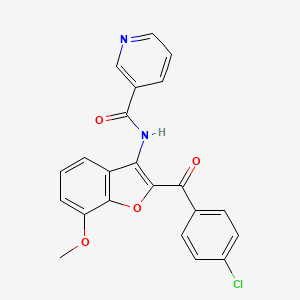
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound is a pyridine derivative and has a molecular formula of C11H12BrFNO2Si.
Applications De Recherche Scientifique
Synthesis and Characterization
- The research by Sutherland and Gallagher (2003) demonstrates the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, which involves ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This process is part of a broader study of synthesizing disubstituted 2-fluoropyridines, where the trimethylsilyl group plays a crucial role in the synthesis pathway (Sutherland & Gallagher, 2003).
Advanced Organic Chemistry Techniques
- Carla Bobbio and M. Schlosser (2005) explored the "regioexhaustive substitution" concept applied to 2-fluoropyridines. The study highlights the use of trimethylsilyl as a neighboring site screening protective group for efficient functionalization of fluorinated pyridinecarboxylic acids (Bobbio & Schlosser, 2005).
Novel Methodologies in Chemical Synthesis
- Kieseritzky and Lindström (2010) synthesized pyridines substituted with five different elements, including a trimethylsilyl group. This study demonstrates novel methodologies for rapid, high-yielding microwave-assisted acidic hydrolysis of 2-fluoropyridines, which can be directly related to the synthesis and manipulation of compounds like 2-bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid (Kieseritzky & Lindström, 2010).
Pharmaceutical Synthesis and Applications
- A study by Rosowsky, Kim, and Wick (1981) on the synthesis of a pyrimidine acyclonucleoside derivative of 5-fluorouracil mentions the use of 5-fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine, showing an example of how trimethylsilyl groups are utilized in the synthesis of pharmaceutical compounds (Rosowsky, Kim, & Wick, 1981).
Catalysis and Organic Reactions
- Lundgren et al. (2003) discuss the use of trimethylsilyl cyanide in a ytterbium-catalyzed reaction. This indicates the potential role of trimethylsilyl derivatives in catalysis and their importance in developing new synthetic pathways (Lundgren, Lutsenko, Jönsson, & Moberg, 2003).
Advanced Material Synthesis
- The work by Shigeno et al. (2019) on the deprotonative functionalization of pyridine derivatives underlines the significance of trimethylsilyl groups in advanced organic synthesis, which is vital for the development of new materials and chemical intermediates (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
It’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions . This suggests that 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it affects pathways related to carbon–carbon bond formation.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it facilitates the formation of carbon–carbon bonds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-bromo-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMYBDIDZUTGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)



![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2472409.png)

![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)

![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)